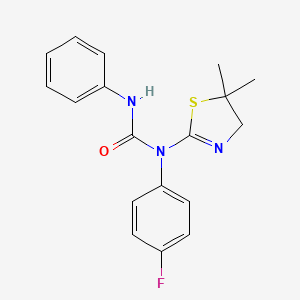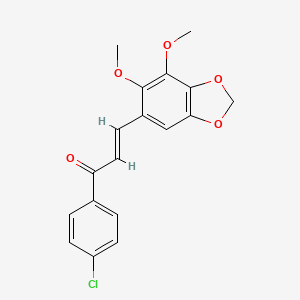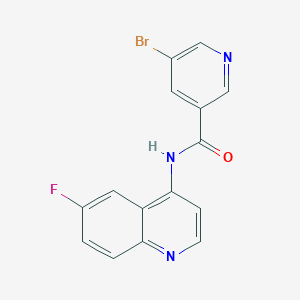![molecular formula C25H14ClF6N3O B15001712 6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15001712.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and catalysts, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine compounds.
Applications De Recherche Scientifique
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and chloro groups but differs in its core structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, known for its ability to stabilize transition states through hydrogen bonding.
Fluazinam: A compound with a similar trifluoromethyl group, used as a fungicide.
Uniqueness
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups and the imidazo[1,2-a]pyridine core
Propriétés
Formule moléculaire |
C25H14ClF6N3O |
|---|---|
Poids moléculaire |
521.8 g/mol |
Nom IUPAC |
6-chloro-N-[3-(trifluoromethyl)phenyl]-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H14ClF6N3O/c26-17-7-10-21-34-22(20-9-8-19(36-20)14-3-1-4-15(11-14)24(27,28)29)23(35(21)13-17)33-18-6-2-5-16(12-18)25(30,31)32/h1-13,33H |
Clé InChI |
LXSLGRPPGIPDRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=C(N4C=C(C=CC4=N3)Cl)NC5=CC=CC(=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15001634.png)

![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B15001652.png)
![5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether](/img/structure/B15001653.png)

![2-amino-7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001666.png)
![2-amino-7-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001681.png)
![2,10-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B15001688.png)
![2,2-dimethyl-N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15001692.png)

![3-(2-chloro-4-methylphenyl)-5-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B15001698.png)
![7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15001704.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2-oxoheptan-3-YL)acetamide](/img/structure/B15001708.png)
![2-amino-7-{2-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001711.png)
